2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[5-(3-nitrophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S/c28-22(25-18-9-3-1-4-10-18)16-31-23-24-15-21(26(23)19-11-5-2-6-12-19)17-8-7-13-20(14-17)27(29)30/h1-15H,16H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPAZEIHWXNZQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole ring, followed by the introduction of the nitrophenyl group and the thioether linkage. The final step involves the acylation of the imidazole derivative with phenylacetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, making it a subject of interest in pharmacological studies. Notable applications include:
Anticancer Properties
Studies have shown that 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide may act as an anticancer agent. It is believed to inhibit specific enzymes and pathways associated with cancer cell proliferation, potentially leading to reduced tumor growth.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit enzymes linked to various diseases. Its mechanism of action may involve binding to active or allosteric sites on these enzymes, thereby modulating their activity .
Receptor Binding Studies
Research has also focused on the interactions of this compound with various receptors. Understanding these interactions can provide insights into its therapeutic potential and guide the development of new drugs targeting specific receptors involved in disease processes .
Synthesis and Preparation Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Imidazole Ring : Using appropriate precursors.
- Incorporation of the Nitrophenyl Group : Achieved through nucleophilic aromatic substitution.
- Construction of Thioether Linkage : Utilizes sulfur-based reagents.
- Final Assembly : Involves amine alkylation reactions to introduce the phenylacetamide moiety.
Case Studies
Several case studies illustrate the applications of this compound:
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers demonstrated that this compound effectively inhibited the growth of specific cancer cell lines by targeting key signaling pathways involved in cell proliferation.
Case Study 2: Enzyme Interaction
Another study focused on the compound's interaction with a particular enzyme implicated in metabolic disorders. The results indicated that the compound could significantly reduce enzyme activity, suggesting its potential as a therapeutic agent for metabolic diseases .
Mechanism of Action
The mechanism of action of 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The nitrophenyl group may contribute to the compound’s biological activity through electron-withdrawing effects, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Variations
a) Triazole-Based Analogues
- Compound 6c () : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide
- Structural Differences : Replaces the imidazole with a triazole ring. The nitro group is on the acetamide’s phenyl (N-attached) rather than the heterocycle.
- Impact : Triazole’s additional nitrogen may enhance hydrogen bonding. The nitro’s position reduces steric hindrance near the heterocycle compared to the target compound.
- Spectral Data : IR nitro asymmetric stretch at 1535 cm⁻¹; NMR aromatic protons at δ 8.61 ppm (nitro-substituted phenyl) .
b) Benzimidazole Derivatives
- Compound 9f (): Contains a benzimidazole core with a phenoxymethyl-triazole-thiazole-acetamide chain. Structural Differences: Benzimidazole (fused benzene-imidazole) vs. simple imidazole. The nitro group is absent; instead, a methoxy group is present on the thiazole. Impact: Benzimidazole’s extended aromatic system may improve π-π stacking in biological targets. Methoxy groups increase solubility compared to nitro .
Substituent Position and Electronic Effects
- Compound W1 (): 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide Structural Differences: Two nitro groups on the benzamide’s phenyl (positions 2 and 4) vs. a single nitro on the imidazole’s phenyl (position 3). The target compound’s nitro at position 3 may offer a balance between electronic effects and steric accessibility .
- Compound 1.7 (): 2-(2-((1,3-Dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-nitrophenyl)acetamide Structural Differences: Nitro on the acetamide’s phenyl (para position) vs. meta on the imidazole’s phenyl. Impact: Para-nitro may direct interactions linearly, whereas meta-nitro introduces angular steric effects, altering binding conformations .
Toxicity Considerations
- The target compound’s single nitro may be less toxic than W1’s dinitro group but more toxic than methoxy derivatives .
Biological Activity
2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features an imidazole ring, a nitrophenyl group, and a thioacetamide moiety, which together confer unique reactivity and interaction capabilities in biological systems. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₂N₄O₂S |
| Molecular Weight | 336.4 g/mol |
| CAS Number | 1235076-08-0 |
The compound's structure includes key functional groups that contribute to its biological activity, particularly the thioacetamide and nitrophenyl functionalities.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active or allosteric sites, thus blocking substrate access or altering enzyme conformation. For instance, it has shown potential in inhibiting enzymes related to cancer cell proliferation.
- Reactive Intermediates : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, leading to cytotoxic effects. This reaction pathway is significant in the context of anticancer activity .
- Oxidative Stress : The thioether linkage can be oxidized to generate reactive oxygen species (ROS), which induce oxidative stress in cells, potentially leading to apoptosis in cancer cells .
Biological Activity
The biological activities of this compound have been explored in various studies:
Anticancer Activity
Several studies have demonstrated the compound's potential as an anticancer agent. It exhibits significant inhibitory effects on various cancer cell lines:
| Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 0.7 ± 0.2 | |
| HepG2 (Liver) | 18.3 ± 1.4 | |
| SGC-7901 (Stomach) | 30.0 ± 1.2 |
These results suggest that the compound is more potent than standard anticancer drugs like 5-fluorouracil.
Enzyme Inhibition Studies
The compound has also been evaluated for its inhibitory potential against various enzymes, including thymidylate synthase and alkaline phosphatase:
These findings indicate that the compound could serve as a lead for developing new enzyme inhibitors.
Case Studies
Recent case studies have highlighted the efficacy of this compound in various therapeutic contexts:
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, indicating its potential for further development as an anticancer therapy .
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound induces apoptosis through ROS generation and caspase activation pathways .
Q & A
Basic: What synthetic methodologies are most effective for preparing 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide?
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the imidazole core via cyclocondensation of substituted phenylglyoxal derivatives with thiourea or amidine precursors under acidic conditions .
- Step 2: Introduction of the thioacetamide moiety via nucleophilic substitution. For example, reacting 5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol with 2-chloro-N-phenylacetamide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (DMF or acetonitrile) at 60–80°C for 6–8 hours .
- Purification: Recrystallization from ethanol or column chromatography (hexane:ethyl acetate, 7:3) yields the final product with >95% purity.
Key Considerations:
- Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2) .
- Optimize stoichiometry to avoid byproducts like disulfides or unreacted thiols.
Advanced: How can structural contradictions in crystallographic data be resolved for this compound?
Conflicting crystallographic data (e.g., bond angles or packing motifs) may arise from polymorphism or solvent inclusion. To resolve this:
- Multi-technique validation: Combine single-crystal X-ray diffraction (SHELXL ) with powder XRD and solid-state NMR to confirm lattice consistency.
- DFT calculations: Compare experimental data with computational models (e.g., Gaussian09) to identify discrepancies caused by dynamic effects .
- Thermal analysis: Use DSC to detect phase transitions that may explain structural variations .
Case Study: A related imidazole derivative showed a 5° deviation in C–S–C bond angles between two polymorphs, resolved via Hirshfeld surface analysis .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- IR Spectroscopy: Confirm the presence of key functional groups (e.g., C=O at ~1670 cm⁻¹, NO₂ asymmetric stretch at ~1530 cm⁻¹) .
- NMR:
- ¹H NMR: Aromatic protons (δ 7.2–8.4 ppm), imidazole protons (δ 7.8–8.1 ppm), and acetamide NH (δ ~10.8 ppm) .
- ¹³C NMR: Nitrophenyl carbons (δ 120–140 ppm), carbonyl (δ ~165 ppm) .
- HRMS: Validate molecular weight (calculated for C₂₃H₁₇N₄O₃S: 429.1022) .
Pitfalls: Overlapping signals in crowded aromatic regions may require 2D NMR (COSY, HSQC) for resolution.
Advanced: How can researchers design experiments to evaluate the compound’s α-glucosidase inhibition mechanism?
- Enzyme Assays: Use a spectrophotometric p-nitrophenyl-α-D-glucopyranoside (pNPG) hydrolysis assay. Measure IC₅₀ values at varying concentrations (1–100 μM) in phosphate buffer (pH 6.8) .
- Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
- Docking Simulations: Use AutoDock Vina to model interactions with the α-glucosidase active site, focusing on hydrogen bonds between the nitro group and Arg439 or π-stacking with Phe649 .
Validation: Compare results with positive controls (e.g., acarbose, IC₅₀ = 1.61 ± 1.92 μg/mL) .
Basic: How can poor solubility of this compound in aqueous media be addressed for in vitro studies?
- Co-solvent Systems: Use DMSO:water (≤5% DMSO) or β-cyclodextrin inclusion complexes .
- Micellar Formulations: Incorporate Tween-80 or pluronic F-68 (0.1–1% w/v) to enhance dispersion .
- Pro-drug Approach: Synthesize a phosphate or glycoside derivative for improved hydrophilicity .
Validation: Measure solubility via HPLC-UV (λ = 254 nm) in simulated physiological buffers.
Advanced: What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?
- Core Modifications:
- Replace the 3-nitrophenyl group with halogenated (e.g., 4-Cl) or electron-withdrawing (e.g., CF₃) substituents to assess electronic effects on bioactivity .
- Vary the N-phenylacetamide moiety to explore steric bulk (e.g., ortho-methyl vs. para-methoxy) .
- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical interaction sites (e.g., nitro group for H-bonding, sulfur for hydrophobic contacts) .
- In Vivo Correlation: Test analogs in zebrafish models to link structural changes to bioavailability or toxicity .
Example: A 4-fluorophenyl analog showed 3× higher α-glucosidase inhibition than the parent compound due to enhanced π-π stacking .
Advanced: How can computational modeling resolve contradictions in reported bioactivity data?
- QSAR Models: Train a model using descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ trends across conflicting datasets .
- MD Simulations: Run 100-ns trajectories to assess binding stability in cases where in vitro results diverge (e.g., due to protein flexibility) .
- Meta-Analysis: Aggregate data from PubChem and ChEMBL to identify outliers or assay-specific artifacts .
Case Study: Discrepancies in antimicrobial activity (IC₅₀ = 10–30 μg/mL vs. >100 μg/mL) were traced to differences in bacterial membrane permeability assays .
Basic: What stability studies are required for long-term storage of this compound?
- Forced Degradation: Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor via HPLC for decomposition products (e.g., nitro reduction or imidazole ring oxidation) .
- Solution Stability: Assess in DMSO at –20°C over 6 months; <5% degradation indicates suitability for stock solutions .
- Recommendations: Store as a lyophilized powder under argon at –80°C with desiccants.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
